6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate
Description
This compound is a heterocyclic ester featuring a 4-fluorobenzoate moiety linked via a thioether bridge to a 4-oxo-4H-pyran ring. The thioether group connects to a 4-methylthiazole substituent, which introduces aromatic and sulfur-containing heterocyclic characteristics.
Propriétés
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZWVSTUCWLVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzoate Group
The 4-fluorobenzoate group in the target compound contrasts with analogs such as 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (), which features a 4-methoxyphenoxy substituent. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to methoxy groups, which may increase solubility but reduce bioavailability due to steric hindrance .
Heterocyclic Moieties
- Thiazole vs. Pyridazine/Isoxazole : The target’s 4-methylthiazole differs from pyridazine (e.g., I-6230 , I-6232 ) and isoxazole (e.g., I-6273 , I-6373 ) in . Thiazoles exhibit moderate basicity and sulfur-mediated hydrogen bonding, whereas pyridazines (nitrogen-rich) and isoxazoles (oxygen-containing) may influence solubility, electronic distribution, and target binding. For instance, pyridazine derivatives are often explored as kinase inhibitors, while thiazoles are prevalent in antimicrobial agents .
- Pyran Ring : The 4-oxo-4H-pyran core in the target compound is structurally similar to the pyran derivatives in . The keto group at position 4 may facilitate hydrogen bonding with biological targets, analogous to the 3-oxo group in ’s compound .
Thioether Linkages
The thioether bridge in the target compound is a recurring feature in bioactive molecules. For example, 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines () utilize a thioether group to enhance lipophilicity and metabolic stability. This group’s flexibility and sulfur atom’s polarizability may improve target engagement compared to oxygen or methylene bridges .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- For instance, thiazole-containing compounds often exhibit antimicrobial properties, whereas pyridazines are explored in cancer therapy .
- Toxicity : The thioether-linked pyrazolopyrimidines in demonstrated low acute toxicity (LD₅₀ = 2000 mg/kg), suggesting that the target compound’s thioether bridge may similarly reduce toxicity compared to more reactive functionalities .
- Synthetic Feasibility : The use of SHELX software () for crystallographic analysis implies that the target compound’s structure could be resolved via similar methods, aiding in structure-activity relationship studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
